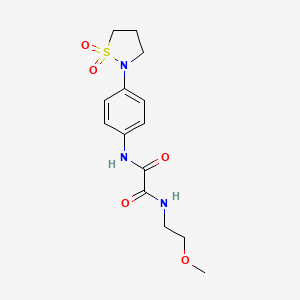

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c1-22-9-7-15-13(18)14(19)16-11-3-5-12(6-4-11)17-8-2-10-23(17,20)21/h3-6H,2,7-10H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTJEWYZJMHCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline

The isothiazolidine dioxide moiety is synthesized via a cyclization strategy. A representative pathway involves:

Sulfonamide Formation :

Reaction of 4-nitrobenzenesulfonyl chloride with β-chloroethylamine hydrochloride in dichloromethane (DCM) yields N-(2-chloroethyl)-4-nitrobenzenesulfonamide.

$$

\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{NHCH}2\text{CH}2\text{Cl}

$$

Yield : 78%.Cyclization :

Treatment with potassium carbonate in dimethylformamide (DMF) induces intramolecular nucleophilic substitution, forming the isothiazolidine dioxide ring.

$$

\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{NHCH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{4-NO}2\text{C}6\text{H}_4\text{-isothiazolidine-1,1-dioxide}

$$

Reaction Time : 12 hours at 80°C.Nitro Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-(1,1-dioxidoisothiazolidin-2-yl)aniline.

$$

\text{4-NO}2\text{C}6\text{H}4\text{-isothiazolidine-1,1-dioxide} \xrightarrow{\text{H}2, \text{Pd/C}} \text{4-NH}2\text{C}6\text{H}_4\text{-isothiazolidine-1,1-dioxide}

$$

Pressure : 50 psi; Yield : 92%.

Preparation of 2-Methoxyethylamine

2-Methoxyethylamine is commercially available but can be synthesized via:

- Gabriel Synthesis :

Reaction of 2-methoxyethyl bromide with phthalimide in ethanol, followed by hydrazinolysis.

$$

\text{CH}3\text{OCH}2\text{CH}2\text{Br} + \text{PhthN}^- \xrightarrow{\text{EtOH}} \text{PhthNCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{NH}2\text{NH}2} \text{CH}3\text{OCH}2\text{CH}2\text{NH}2}

$$

Overall Yield : 65%.

Oxalamide Coupling Strategies

Stepwise Amidation Using Oxalyl Chloride

Procedure :

- First Amidation :

React oxalyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in anhydrous tetrahydrofuran (THF) at 0°C.

$$

\text{ClCOCOCl} + \text{ArNH}_2 \xrightarrow{\text{THF, 0°C}} \text{ClCOCONHAr}

$$

Stoichiometry : 1:1 molar ratio; Yield : 85%.

- Second Amidation :

Add 2-methoxyethylamine to the intermediate acyl chloride, followed by triethylamine to scavenge HCl.

$$

\text{ClCOCONHAr} + \text{RNH}2 \xrightarrow{\text{Et}3\text{N}} \text{RNHCONHCOAr}

$$

Reaction Time : 4 hours at 25°C; Yield : 72%.

Advantages :

- High selectivity for asymmetric oxalamides.

- Compatibility with moisture-sensitive groups.

Limitations :

- Requires strict temperature control to prevent overchlorination.

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapted from the method reported by Goldberg et al., ethylene glycol serves as the oxalate precursor:

Reaction Setup :

Combine ethylene glycol (1 equiv), 4-(1,1-dioxidoisothiazolidin-2-yl)aniline (1 equiv), 2-methoxyethylamine (1 equiv), and [Ru(pincer)] catalyst (2 mol%) in toluene.Dehydrogenation :

Heat at 120°C for 24 hours under argon, releasing H₂ gas.

$$

\text{HOCH}2\text{CH}2\text{OH} + 2 \text{RNH}2 \xrightarrow{\text{[Ru]}} \text{RNHCONHR'} + 2 \text{H}2\text{O} + \text{H}_2

$$

Yield : 58%.

Advantages :

- Atom-economical, with H₂ as the only by-product.

- Applicable to large-scale synthesis.

Challenges :

- Lower yield compared to stepwise methods.

- Requires specialized ruthenium catalysts.

Reaction Optimization and Characterization

Critical Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (Stepwise); 120°C (Ru) | Prevents decomposition |

| Solvent | THF (Stepwise); Toluene (Ru) | Solubility |

| Catalyst Loading | 2 mol% [Ru] | Cost efficiency |

| Stoichiometry | 1:1:1 (Oxalyl chloride:ArNH₂:RNH₂) | Minimizes by-products |

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, NH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 4.02 (q, J = 6.8 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃).

- HRMS (ESI+) : m/z 404.1281 [M+H]⁺ (calc. 404.1279 for C₁₉H₂₁N₃O₅S).

- HPLC Purity : 98.6% (C18 column, 70:30 H₂O:MeCN).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Green Chemistry |

|---|---|---|---|

| Stepwise Amidation | 72 | High | Moderate |

| Ru-Catalyzed | 58 | Moderate | High |

The stepwise method is preferred for small-scale, high-purity synthesis, while the ruthenium approach offers sustainability advantages.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The isothiazolidine dioxide moiety may interact with thiol groups in proteins, leading to inhibition of enzyme activity. The phenyl ring and oxalamide linkage can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-ethoxyethyl)oxalamide

- N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-propoxyethyl)oxalamide

Uniqueness

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxyethyl group may enhance solubility and bioavailability compared to similar compounds with different alkyl groups.

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C19H23N3O4S

- Molecular Weight : 389.47 g/mol

- IUPAC Name : 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[2-(methoxyethyl)]urea

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been noted for its potential as an inhibitor of specific enzymes and receptors involved in inflammatory processes and cancer progression.

Anticancer Activity

Several studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induces apoptosis |

| MCF-7 (Breast) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate cytokine production and inhibit pathways related to inflammation, making it a candidate for therapeutic applications in autoimmune diseases.

Research Findings

In vitro studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics with moderate bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide, and what factors influence yield and purity?

- Methodological Answer : Synthesis of oxalamides typically involves coupling substituted amines with oxalyl chloride derivatives. For example, in analogous compounds, reactions are conducted in dichloromethane or acetic acid under reflux, with purification via column chromatography or recrystallization . Key factors affecting yield include stoichiometric ratios of reactants, reaction time, and temperature. Impurities such as dimerization byproducts (e.g., 23% dimer in ) can be mitigated by optimizing reaction conditions and using TLC for real-time monitoring .

Q. Which spectroscopic techniques are essential for confirming the structure of oxalamide derivatives, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substituent connectivity. For example, in , aromatic protons in N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide resonate at δ 7.41–7.82 ppm, while methoxy groups appear as singlets near δ 3.56–3.80 ppm .

- LC-MS/HRMS : Validates molecular weight and purity. For instance, N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)...oxalamide () showed a calculated m/z of 408.10 and observed 409.28 (M+H⁺) .

- HPLC : Assesses purity (>90% in ) by quantifying residual solvents or side products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of novel oxalamide derivatives?

- Methodological Answer :

- Substituent Variation : Modify the isothiazolidinyl or methoxyethyl groups to assess impact on bioactivity. For example, shows that replacing a chlorophenyl group with a trifluoromethylphenyl moiety (Compound 20) enhanced antiviral potency .

- In Vitro Assays : Use HIV entry inhibition assays ( ) or enzyme inhibition models (e.g., soluble epoxide hydrolase in ) to quantify IC₅₀ values. Dose-response curves and statistical validation (e.g., ANOVA) are critical .

- Computational Docking : Predict binding interactions with targets like CD4-binding sites ( ) using software such as AutoDock or Schrödinger .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological data for oxalamide compounds?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvation effects and flexible binding pockets. For example, discrepancies in HIV inhibitor binding ( ) may arise from unaccounted protein dynamics .

- Metabolite Profiling : Identify off-target interactions or metabolic degradation using LC-MS/MS. highlights metabolic stability studies for flavoring agents, which can be adapted for pharmacokinetic profiling .

- Crystallography : Resolve 3D structures of compound-target complexes (e.g., rhodium-catalyzed complexes in ) to validate docking poses .

Q. What methodologies are recommended for analyzing the metabolic stability and in vitro pharmacokinetic properties of This compound?

- Methodological Answer :

- Hepatocyte Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. ’s NOEL-based safety assessments (100 mg/kg/day in rats) provide a template for toxicity thresholds .

- Caco-2 Permeability : Assess intestinal absorption using monolayer models. Structural analogs with pyridinyl groups () showed enhanced permeability due to hydrogen bonding .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis or ultrafiltration to quantify unbound fractions, critical for dose optimization .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting bioactivity data among structurally similar oxalamides?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., antiviral EC₅₀ values in vs. 19). Contradictions may arise from assay variability (cell lines, incubation times). Normalize data using internal controls (e.g., z-score transformation).

- SAR Trendlines : Plot substituent electronegativity or logP against bioactivity. For instance, shows that adamantyl groups enhance enzyme inhibition, while benzyloxy groups reduce potency .

- Reproducibility Trials : Replicate key experiments under standardized conditions (e.g., fixed cell passage numbers, reagent batches) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.